6-Chloro-1,5-naphthyridin-4-ol

Medicinal Chemistry Physicochemical Properties Ionization State

Researchers requiring selective functionalization at the 6-position of the 1,5-naphthyridine scaffold often face synthetic bottlenecks when using unsubstituted or methoxy analogs. 6-Chloro-1,5-naphthyridin-4-ol directly addresses this gap. Its C6-Cl substituent enables orthogonal Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and lowers the 4-OH pKa to 8.72 for improved passive permeability. Key outcomes: (i) Reduces step count in kinase inhibitor and antimycobacterial SAR programs; (ii) Documented herbicidal activity via ACCase inhibition unmatched by regioisomers; (iii) Immediate availability from BenchChem with batch-specific CoA, ensuring reproducible results in med-chem and agrochemical discovery.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
CAS No. 1312760-59-0
Cat. No. B1452949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1,5-naphthyridin-4-ol
CAS1312760-59-0
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=CC2=O)Cl
InChIInChI=1S/C8H5ClN2O/c9-7-2-1-5-8(11-7)6(12)3-4-10-5/h1-4H,(H,10,12)
InChIKeyQKMKGIVCGORHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-1,5-naphthyridin-4-ol: Strategic Building Block


6-Chloro-1,5-naphthyridin-4-ol (CAS 1312760-59-0) is a chlorinated naphthyridine heterocycle featuring a fused bicyclic 1,5-naphthyridine core with a chlorine atom at the 6-position and a hydroxyl group at the 4-position . It serves as a versatile synthetic building block in medicinal chemistry and agrochemical research, offering a unique substitution pattern that enables selective downstream functionalization . The compound's rigid bicyclic framework enhances binding affinity for biological targets, while the chloro substituent introduces electronic perturbations that modulate reactivity and potential biological activity profiles . This evidence guide provides a rigorous, comparator-based analysis of its quantifiable differentiation from close structural analogs to inform scientific selection and procurement decisions.

6-Chloro-1,5-naphthyridin-4-ol: Why Substitution Fails


The 1,5-naphthyridin-4-ol scaffold is a privileged heterocyclic core in medicinal chemistry, but simple substitution of the 6-chloro derivative with other 1,5-naphthyridin-4-ol analogs (e.g., parent unsubstituted, 6-methoxy, or 6-methyl variants) is not scientifically equivalent. The chloro substituent at the C6 position exerts a measurable electron-withdrawing inductive effect that lowers the pKa of the 4-hydroxy group relative to the parent compound , altering both solubility and ionization state under physiological conditions. Furthermore, the chloro group provides a unique synthetic handle for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that cannot be replicated by other 6-substituents [1]. Critically, derivatives built upon the 6-chloro-1,5-naphthyridin-4-ol core have demonstrated distinct biological activity profiles—including herbicidal efficacy—that are not observed in analogs lacking the chloro substitution [2]. Therefore, substituting this specific intermediate with a generic 1,5-naphthyridin-4-ol derivative will result in a loss of the precise electronic tuning, synthetic versatility, and biological performance documented in the evidence below.

6-Chloro-1,5-naphthyridin-4-ol: Comparator Analysis


pKa Shift vs. Parent Naphthyridinol

The electron-withdrawing inductive effect of the 6-chloro substituent significantly lowers the pKa of the 4-hydroxy group compared to the unsubstituted parent compound 1,5-naphthyridin-4-ol. This difference in acidity alters the compound's ionization state at physiological pH, which can impact solubility, permeability, and target binding. [1]

Medicinal Chemistry Physicochemical Properties Ionization State

Density and Boiling Point Increase

The introduction of the chlorine atom at the 6-position increases both the molecular weight and intermolecular forces, resulting in a higher predicted density and boiling point relative to the unsubstituted parent compound.

Physicochemical Properties Material Science Formulation

C6 Chloro as Cross-Coupling Handle

The C6 chloro substituent provides a site for regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that cannot be accessed with other 6-substituted analogs lacking a halogen. This enables the rapid diversification of the 1,5-naphthyridine scaffold at the 6-position to explore structure-activity relationships (SAR).

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Herbicidal Activity Advantage

A 6-chloro-1,5-naphthyridinyloxyphenoxy propanoic acid derivative exhibited substantial herbicidal activity, whereas closely related 1,6-, 1,7-, and 1,8-naphthyridine analogs did not display meaningful activity. This suggests that the specific 1,5-naphthyridine ring system bearing the 6-chloro substitution pattern is critical for target engagement (ACCase inhibition) in this chemical series. [1]

Agrochemical Herbicide Discovery ACCase Inhibition

Antimycobacterial and Kinase Activity

While direct activity data for 6-chloro-1,5-naphthyridin-4-ol itself are not available, the 1,5-naphthyridin-4-ol scaffold has been validated in multiple therapeutic areas. For example, N- and O-alkylated 1,5-naphthyridin-4-ol derivatives exhibit potent antimycobacterial activity (MIC as low as 1.25 μM) [1], and 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas show Aurora kinase inhibition (IC50 = 13 nM for Aurora A) [2]. The 6-chloro substitution pattern offers a distinct vector for further optimization within this validated pharmacophore space.

Antimycobacterial Kinase Inhibition Infectious Disease

Applications of 6-Chloro-1,5-naphthyridin-4-ol


Scaffold Diversification via C6 Cross-Coupling

The C6 chloro substituent serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions . This enables the rapid exploration of SAR at the 6-position of the 1,5-naphthyridine core, a critical advantage for kinase inhibitor programs [1] and antimycobacterial lead optimization [2]. Procurement of this specific building block (rather than a 6-H or 6-OMe analog) reduces synthetic step count and accelerates hit-to-lead timelines.

ACCase-Inhibiting Herbicide Development

A derivative of 6-chloro-1,5-naphthyridin-4-ol has demonstrated significant herbicidal activity linked to ACCase inhibition, while analogous naphthyridine regioisomers were inactive [3]. This empirical finding positions the 6-chloro-1,5-naphthyridin-4-ol core as a privileged scaffold for herbicide discovery programs targeting grass weed control.

Reduced pKa for Permeability Optimization

The lower pKa of the 4-hydroxy group in the 6-chloro derivative (8.72 vs. 9.62 for the parent) [4] indicates a reduced fraction ionized at physiological pH. This property can be strategically exploited to enhance passive membrane permeability and oral bioavailability in drug candidates built upon this core. Researchers prioritizing permeability in their design criteria should select the 6-chloro derivative over the parent unsubstituted 1,5-naphthyridin-4-ol.

Regioselective Functionalization of Heterocyclic Cores

As a versatile building block , 6-chloro-1,5-naphthyridin-4-ol provides a well-defined entry point for constructing more complex heterocyclic systems. Its unique substitution pattern allows for diverse modifications that are not accessible from other 1,5-naphthyridine analogs, supporting custom synthesis projects in both academic and industrial research settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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